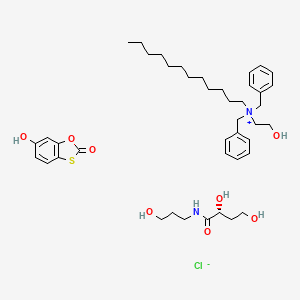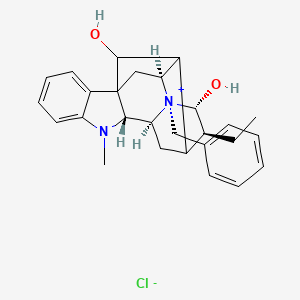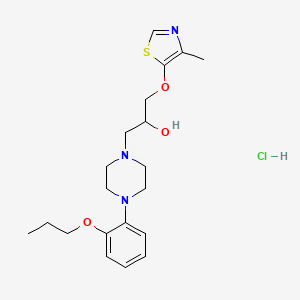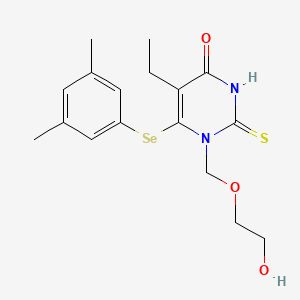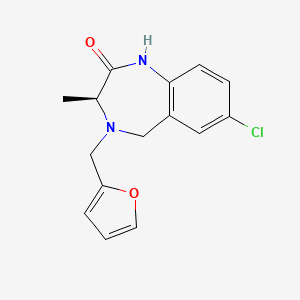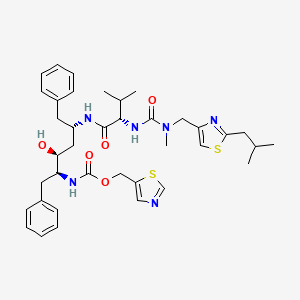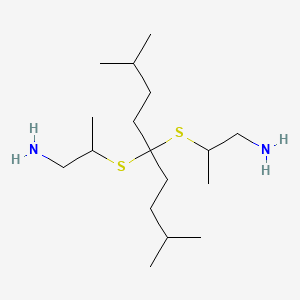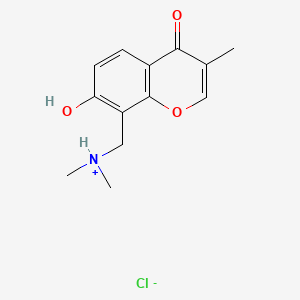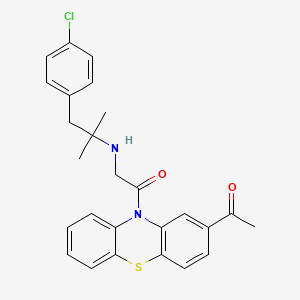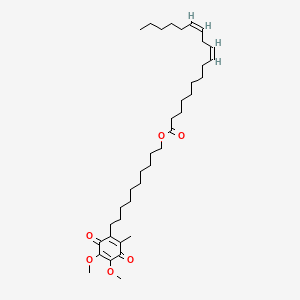
Hydroxydecyl ubiquinone linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxydecyl ubiquinone linoleate is a compound that combines the properties of hydroxydecyl ubiquinone and linoleic acid. Hydroxydecyl ubiquinone, also known as idebenone, is a synthetic analogue of ubiquinone (coenzyme Q10), a vital cell antioxidant and essential component of the electron transport chain. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. The combination of these two compounds results in a molecule with potent antioxidant and skin-conditioning properties, making it valuable in cosmetic and dermatological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinone linoleate typically involves the esterification of hydroxydecyl ubiquinone with linoleic acid. The reaction is usually carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy. Industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxydecyl ubiquinone linoleate undergoes several types of chemical reactions, including:
Oxidation: The ubiquinone moiety can undergo redox cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms, which is essential for its antioxidant activity
Reduction: The compound can be reduced to its hydroquinone form, which enhances its antioxidant properties
Substitution: The hydroxyl group in the hydroxydecyl chain can participate in substitution reactions, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions include the reduced hydroquinone form of the compound and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hydroxydecyl ubiquinone linoleate has a wide range of scientific research applications, including:
Mechanism of Action
Hydroxydecyl ubiquinone linoleate exerts its effects primarily through its antioxidant activity. The ubiquinone moiety participates in the electron transport chain, transferring electrons to complex III and thereby increasing ATP production. This process reduces oxidative damage and protects cellular components from free radicals . Additionally, the linoleic acid component contributes to the compound’s skin-conditioning properties by maintaining the integrity of the skin barrier and promoting hydration .
Comparison with Similar Compounds
Hydroxydecyl ubiquinone linoleate can be compared with other similar compounds such as:
Ubiquinone (Coenzyme Q10): Both compounds share the ubiquinone moiety, but this compound has an added linoleic acid component, enhancing its skin-conditioning properties.
This compound stands out due to its combined antioxidant and skin-conditioning properties, making it a unique and valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
1177393-70-2 |
|---|---|
Molecular Formula |
C37H60O6 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H60O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-29-33(38)43-30-27-24-21-18-17-19-22-25-28-32-31(2)34(39)36(41-3)37(42-4)35(32)40/h9-10,12-13H,5-8,11,14-30H2,1-4H3/b10-9-,13-12- |
InChI Key |
LZKSJDMZHXAUNU-UTJQPWESSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
